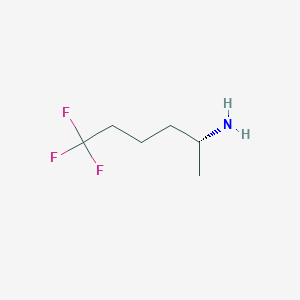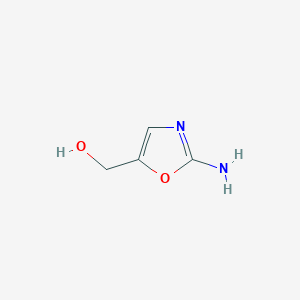
(2-Aminooxazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminooxazol-5-yl)methanol is a heterocyclic compound that contains both an amino group and an oxazole ring. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminooxazol-5-yl)methanol typically involves the reaction of 2-aminophenol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminooxazol-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydrooxazole derivatives, and various substituted oxazole compounds .
Applications De Recherche Scientifique
(2-Aminooxazol-5-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antiproliferative activities.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as anticancer agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Aminooxazol-5-yl)methanol involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity is believed to be due to its ability to inhibit certain enzymes involved in cell division. Molecular docking studies have shown that it can bind to the active sites of enzymes such as cyclin-dependent kinase 8 and estrogen receptor alpha, thereby inhibiting their activity and preventing the proliferation of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Aminooxazol-5-yl)-2H-chromen-2-one: This compound also contains an oxazole ring and has been studied for its antimicrobial and anticancer activities.
Benzoxazole derivatives: These compounds have a similar structure and are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
(2-Aminooxazol-5-yl)methanol is unique due to its specific combination of an amino group and an oxazole ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H6N2O2 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
(2-amino-1,3-oxazol-5-yl)methanol |
InChI |
InChI=1S/C4H6N2O2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2,(H2,5,6) |
Clé InChI |
RMCXNCZLJGRQBO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



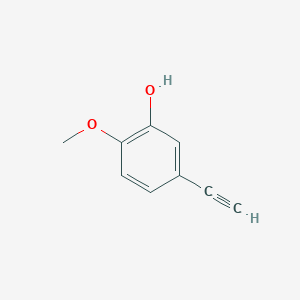
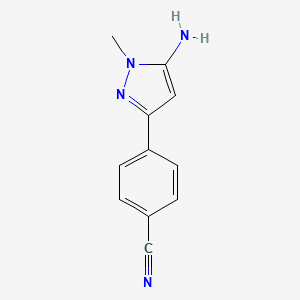


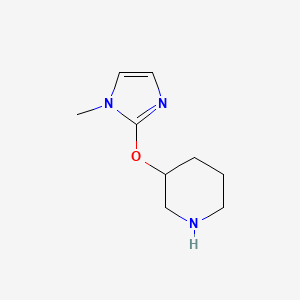
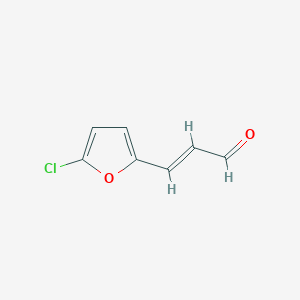

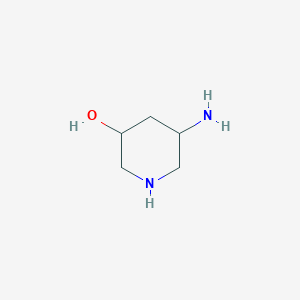
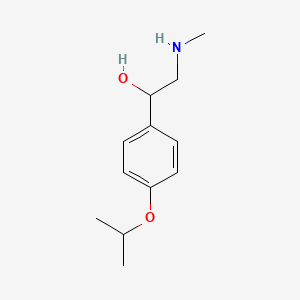
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
